2-Methoxyphenyl 2-thiophenesulfonate
Description
2-Methoxyphenyl 2-thiophenesulfonate is a sulfonate ester compound comprising a 2-thiophenesulfonyl group linked to a 2-methoxyphenyl moiety. Its molecular formula is C₁₁H₁₀O₄S₂, with a molecular weight of 282.33 g/mol. The structure features a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) substituted at the 2-position with a sulfonate ester group, which is further attached to a 2-methoxyphenyl ring.
Properties
Molecular Formula |
C11H10O4S2 |
|---|---|
Molecular Weight |
270.3 g/mol |
IUPAC Name |
(2-methoxyphenyl) thiophene-2-sulfonate |
InChI |
InChI=1S/C11H10O4S2/c1-14-9-5-2-3-6-10(9)15-17(12,13)11-7-4-8-16-11/h2-8H,1H3 |
InChI Key |
RHDGMHXCOAJIHD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OS(=O)(=O)C2=CC=CS2 |
Canonical SMILES |
COC1=CC=CC=C1OS(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonate Esters
The following table highlights key structural and functional differences between 2-methoxyphenyl 2-thiophenesulfonate and related sulfonate esters:
Key Observations :
- Substituent Position : The position of the sulfonate group on the thiophene ring (2- vs. 3-) significantly impacts electronic and steric properties. For example, 2-substituted thiophenes often exhibit stronger aromaticity and distinct reactivity in electrophilic substitution .
Functional Analogues in Psychoactive and Medicinal Chemistry
Several compounds sharing the 2-methoxyphenyl or thiophene motifs have been studied for their biological activity:
Key Comparisons :
- Pharmacological Potential: Unlike the NBOMe series or Thiophene fentanyl , this compound lacks a direct amine or opioid backbone, suggesting divergent mechanisms of action. However, the methoxyphenyl group may contribute to receptor binding in other contexts.
- Toxicity : Sulfonate esters are generally less toxic than amine derivatives (e.g., NBOMes) but may still pose risks due to reactive intermediates during metabolic breakdown .
Physicochemical Properties
The table below compares critical physicochemical parameters:
Notes:
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